2-(苄基氨基)-1-苯氧基丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

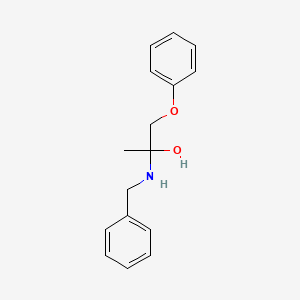

“2-(Benzylamino)-1-phenoxypropan-2-ol” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . For instance, a reaction of phenylmethanamine with 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione and a catalytic amount of pyridine in n-propanol was performed .Molecular Structure Analysis

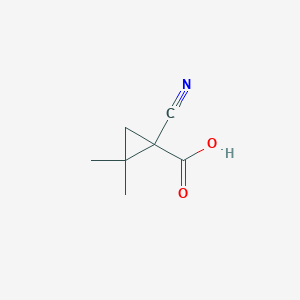

The molecular structure of “2-(Benzylamino)-1-phenoxypropan-2-ol” is complex, with multiple reactive sites that allow it to be utilized in several kinds of organic reactions . Molecular modeling studies have revealed possible interaction of similar compounds with the active sites of both enzymes—acetylcholinesterase and β-secretase .Chemical Reactions Analysis

This compound undergoes various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . It is also involved in the formation of a bromo radical through the oxidation of bromide under mild conditions .科学研究应用

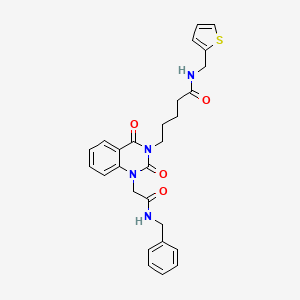

- Application : Researchers have investigated 2-(benzylamino)-1-phenoxypropan-2-ol derivatives as potential disease-modifying multifunctional anti-Alzheimer agents . These compounds were designed by modifying cholinesterase inhibitors to target β-secretase inhibition.

- Results : Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) displayed inhibitory potency against acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid aggregation. It shows promise as a multipotent anti-Alzheimer’s agent with balanced potency for both symptomatic and disease-modifying targets .

- Application : The reaction of benzylamine with 2-chloroacetyl chloride yields 2-(benzylamino)thiazol-4(5H)-one, which can serve as a key intermediate for further synthetic pathways .

Alzheimer’s Disease Research

Thiazole Derivatives

Green Synthesis of Nanoparticles

作用机制

Target of Action

Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.

Mode of Action

Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.

Biochemical Pathways

Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.

Result of Action

Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .

安全和危害

未来方向

The complex nature of diseases like Alzheimer’s calls for multidirectional treatment. Consequently, the search for multi-target-directed ligands may lead to potential drug candidates . Modifications of acetylcholinesterase inhibitors led to the discovery of a multipotent anti-Alzheimer’s agent, with moderate and balanced potency, capable of inhibiting acetylcholinesterase, a symptomatic target, and disease-modifying targets: β-secretase and Aβ-aggregation .

属性

IUPAC Name |

2-(benzylamino)-1-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)

![(1s,3s)-Adamantan-1-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2589223.png)

![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)

![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)